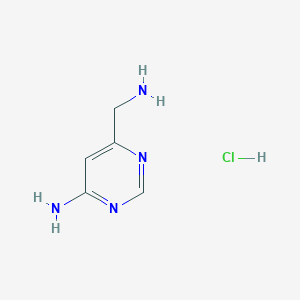

6-(Aminomethyl)pyrimidin-4-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

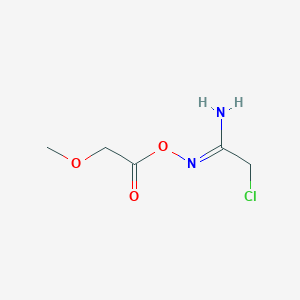

6-(Aminomethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the CAS Number: 1523618-18-9 . It has a molecular weight of 160.61 . The IUPAC name for this compound is 6-(aminomethyl)-4-pyrimidinamine hydrochloride .

Synthesis Analysis

The synthesis of pyrimidine derivatives like 6-(Aminomethyl)pyrimidin-4-amine hydrochloride involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis

The InChI code for 6-(Aminomethyl)pyrimidin-4-amine hydrochloride is 1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Pyrimidines, including 6-(Aminomethyl)pyrimidin-4-amine hydrochloride, are involved in a range of chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis

6-(Aminomethyl)pyrimidin-4-amine hydrochloride is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones

6-(Aminomethyl)pyrimidin-4-amine hydrochloride is utilized in the synthesis of pyrimido[4,5-d]pyrimidones, which are important in medicinal chemistry. The process involves the reaction of binucleophiles with primary aromatic or heterocyclic amines, yielding pyrimidinones with diverse substitutions (Hamama et al., 2012).

Transformations into Amino and Chloro-Pyrimidine Derivatives

Research demonstrates the transformation of pyrimidinones into 2-alkyl(aryl)amino derivatives. This is achieved through reactions with corresponding amines, offering a pathway for developing various pyrimidine-based compounds (Botta et al., 1985).

Synthesis of Di-(phenyl) Pyrimidin-2-amines

In another application, 6-(Aminomethyl)pyrimidin-4-amine hydrochloride is used to synthesize di-(phenyl) pyrimidin-2-amines. These compounds have shown significant anti-inflammatory properties, suggesting their potential in pharmaceutical applications (Kumar et al., 2017).

Synthesis of Betainic Pyrimidinaminides

This chemical is involved in the synthesis of betainic pyrimidinaminides, indicating its versatility in producing different heterocyclic compounds. These compounds have potential applications in various fields, including materials science and pharmacology (Schmidt, 2002).

Antihypertensive Activity in Derivatives

6-(Aminomethyl)pyrimidin-4-amine hydrochloride derivatives exhibit antihypertensive activities. Studies on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives highlight their gradual and sustained ability to lower blood pressure in hypertensive rat models, pointing to their therapeutic potential (Bennett et al., 1981).

Safety And Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety information pictograms associated with this compound are GHS06, GHS07, GHS08, and GHS09 .

将来の方向性

While specific future directions for 6-(Aminomethyl)pyrimidin-4-amine hydrochloride are not mentioned in the search results, pyrimidines are a focus of ongoing research due to their wide range of pharmacological effects . This suggests that there may be potential for further exploration and development of compounds like 6-(Aminomethyl)pyrimidin-4-amine hydrochloride in the future.

特性

IUPAC Name |

6-(aminomethyl)pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFOFPJGNQFNNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)pyrimidin-4-amine hydrochloride | |

CAS RN |

1523618-18-9 |

Source

|

| Record name | 4-Pyrimidinemethanamine, 6-amino-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1377613.png)

![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)

![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)

![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)